molecular formula C7H8N2O2 B1595460 2-(Pyridin-2-ylamino)acetic acid CAS No. 52946-88-0

2-(Pyridin-2-ylamino)acetic acid

Cat. No. B1595460
CAS RN: 52946-88-0
M. Wt: 152.15 g/mol
InChI Key: VWSWWWOLLQGVGN-UHFFFAOYSA-N
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Description

2-(Pyridin-2-ylamino)acetic acid , also known as (Pyridin-2-ylamino)-acetic acid , is a chemical compound with the molecular formula C7H8N2O2 . It is a heterocyclic compound containing a pyridine ring and an amino group attached to an acetic acid moiety. The compound’s systematic name is 2-(pyridin-2-ylamino)ethanoic acid .



Synthesis Analysis

The synthesis of 2-(Pyridin-2-ylamino)acetic acid involves the reaction of pyridine-2-amine with chloroacetic acid . The amino group of pyridine-2-amine reacts with the carboxylic acid group of chloroacetic acid, resulting in the formation of the target compound. The reaction can be carried out under suitable conditions, such as reflux in a solvent like water or ethanol.



Molecular Structure Analysis

The molecular structure of 2-(Pyridin-2-ylamino)acetic acid consists of a pyridine ring (with nitrogen at position 2) linked to an acetic acid group. The nitrogen atom in the pyridine ring serves as the amino group. The compound’s molecular weight is approximately 152.15 g/mol .



Chemical Reactions Analysis

2-(Pyridin-2-ylamino)acetic acid can participate in various chemical reactions, including:



  • Esterification : Reacting with alcohols to form esters.

  • Amide Formation : Reacting with amines to form amides.

  • Acid-Base Reactions : Interacting with bases or acids to form salts.



Physical And Chemical Properties Analysis


  • Appearance : White to off-white crystalline powder.

  • Melting Point : Varies depending on the crystalline form.

  • Solubility : Soluble in water and common organic solvents.

  • Stability : Stable under normal storage conditions.


Scientific Research Applications

Glaucoma Treatment

2-(Pyridin-2-ylamino)acetic acid derivatives, specifically omidenepag and its prodrug omidenepag isopropyl, have been identified as selective agonists for the EP2 receptor, a promising target for treating glaucoma. These compounds demonstrated potent activity towards the human EP2 receptor and effectively lowered intraocular pressure in ocular normotensive monkeys, positioning them as potential clinical candidates for glaucoma treatment (Iwamura et al., 2018).

Synthesis of Chemical Intermediates

Research has explored the reactivity of 2-aminopyridine in the presence of aryl glyoxals or aryl aldehydes, leading to the successful synthesis of ethyl 2-(3-aryl imidazo[1,2-a]pyridin-2-yl)acetates and ethyl 3-aryl-3-(pyridin-2-ylamino)propanoates. These findings highlight the versatility of 2-(Pyridin-2-ylamino)acetic acid in synthesizing novel intermediates for various chemical applications (Asadi et al., 2021).

Corrosion Inhibition

The compound [(2-pyridin-4-ylethyl)thio]acetic acid, a derivative of 2-(Pyridin-2-ylamino)acetic acid, has shown effectiveness as a corrosion inhibitor for steel in sulfuric acid solution. This study provides insights into its potential applications in preventing metal corrosion, particularly in industrial settings (Bouklah et al., 2005).

Catalysis

2-(Pyridin-2-ylamino)acetic acid derivatives have been used in the synthesis of dinuclear Cu(II) complexes, which demonstrated excellent catalytic performance in the ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes in water. This highlights the potential of these compounds in catalytic applications, especially in green chemistry (Xie et al., 2014).

Antimicrobial Activity

A compound synthesized from 2-(pyridine-2-ylamino)acetohydrazide showed significant antimicrobial activity, suggesting potential applications in developing new antimicrobial agents. This underlines the relevance of 2-(Pyridin-2-ylamino)acetic acid derivatives in pharmaceutical research (Salimon et al., 2011).

Safety And Hazards


  • Safety Precautions : Handle with care, wear appropriate protective equipment.

  • Hazard Information : No specific hazards reported for this compound.

  • Toxicity : Limited information available; consider it with caution.


Future Directions

Research avenues for 2-(Pyridin-2-ylamino)acetic acid include:



  • Biological Activity : Investigate its potential as a drug candidate.

  • Derivatives : Synthesize derivatives for enhanced properties.

  • Structural Studies : Explore crystallography and spectroscopy.


Please note that while some information is available, further studies are necessary to fully understand the compound’s properties and applications. 🌟


properties

IUPAC Name

2-(pyridin-2-ylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c10-7(11)5-9-6-3-1-2-4-8-6/h1-4H,5H2,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWSWWWOLLQGVGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10200993
Record name N-(2-Pyridyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10200993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyridin-2-ylamino)acetic acid

CAS RN

52946-88-0
Record name N-(2-Pyridyl)glycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052946880
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 52946-88-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52960
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-Pyridyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10200993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
J Wang, A Huo, X Li, Y Li, Y Zhang, T Jin… - The Journal of …, 2022 - ACS Publications
Synthetic methods of unnatural α-amino acids have always been the focus of extensive research due to their significant bioactivities. However, convenient transition-metal-free …
Number of citations: 4 pubs.acs.org
DT Modhave, T Handa, RP Shah, S Singh - Journal of pharmaceutical and …, 2011 - Elsevier
Lornoxicam was subjected to forced degradation studies under hydrolytic (acidic, basic and neutral), oxidative, photolytic and thermal stress conditions, as defined under ICH guideline …
Number of citations: 40 www.sciencedirect.com
MM Perfilov, ER Zaitseva, NS Baleeva… - International Journal of …, 2023 - mdpi.com
In this work, we have shown that the introduction of a trifluoromethyl group into the me-ta-position of arylidene imidazolones (GFP chromophore core) leads to a dramatic increase in …
Number of citations: 1 www.mdpi.com
Y Wang, B Saha, F Li, B Frett, H Li - Tetrahedron Letters, 2014 - Elsevier
An expeditious cascade protocol for the synthesis of functionalized imidazo[1,2-a]pyridin-3-ols was developed based on the Petasis reaction. With the availability of commercial …
Number of citations: 22 www.sciencedirect.com
G Brahmachari - 2017 - books.google.com
It is well-established that organic synthetic processes have been at the core of the chemical industry for hundreds of years, in the production of organic compounds with a wide range of …
Number of citations: 23 books.google.com

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